6,6'-Diazido-6,6'-dideoxytrehalose

Description

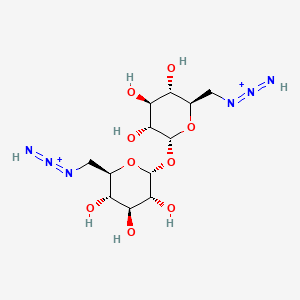

Structure

3D Structure

Properties

IUPAC Name |

imino-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[(iminoazaniumylideneamino)methyl]oxan-2-yl]oxyoxan-2-yl]methylimino]azanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N6O9/c13-17-15-1-3-5(19)7(21)9(23)11(25-3)27-12-10(24)8(22)6(20)4(26-12)2-16-18-14/h3-14,19-24H,1-2H2/q+2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKQFTGGURWUGHN-LIZSDCNHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CN=[N+]=N)O)O)O)O)O)O)N=[N+]=N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN=[N+]=N)O)O)O)O)O)O)N=[N+]=N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N6O9+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the structure of 6,6'-Diazido-6,6'-dideoxytrehalose?

Structural Characterization, Synthesis, and Chemical Biology Applications[1][2][3][4][5]

Executive Summary

6,6'-Diazido-6,6'-dideoxytrehalose (often abbreviated as TreAz or 6,6'-TreDN3 ) is a bioorthogonal probe derived from

This guide details the structural integrity, synthetic pathways, and validation protocols for TreAz, emphasizing its critical role in studying the Mycobacterium tuberculosis (Mtb) cell envelope ("The Trehalome").[3]

Structural Specifications & Physicochemical Properties[1][2][4][5][6][7]

The defining feature of TreAz is the

Table 1: Core Chemical Data

| Property | Specification |

| IUPAC Name | 6-Azido-6-deoxy- |

| Common Name | This compound |

| CAS Registry Number | 18933-88-5 |

| Molecular Formula | |

| Molecular Weight | 392.32 g/mol |

| Melting Point | 209–211 °C (dec.)[1][2][3][4] |

| Solubility | High: DMSO, Water; Low: DCM, Hexanes |

| Appearance | White crystalline solid |

Structural Logic

The trehalose core adopts a "clam-shell" conformation in solution.[1][2][3][4] The substitution of

Synthesis Protocol: Regioselective Functionalization

Expert Insight: Direct azidation of trehalose is difficult due to the presence of eight hydroxyl groups. The most robust protocol utilizes the steric accessibility of the primary alcohols (C6/C6') for selective activation via sulfonation (Tosylation or Mesylation), followed by nucleophilic displacement.

Phase 1: Selective Activation (Tosylation)

Reagents:

-

Suspend anhydrous trehalose in dry pyridine at 0 °C.

-

Add TsCl (2.2 equiv) dropwise to minimize poly-substitution.[1][2][3][4]

-

Stir at ambient temperature for 12–24 hours.

-

Critical Checkpoint: Monitor TLC (DCM:MeOH 9:1). The product (6,6'-di-O-tosyltrehalose) appears as a major spot (

).[1][2][3][4]

Phase 2: Azi-Deoxy Displacement

Reagents: Sodium Azide (

-

Dissolve the crude tosylate in anhydrous DMF.

-

Add excess

(5–10 equiv) to drive the reaction to completion.[3] -

Heat to 80 °C for 12–18 hours.

-

Purification: Silica gel flash chromatography (Eluent: EtOAc/MeOH/H2O).

Visualization: Synthetic Pathway

Figure 1: Step-wise synthetic workflow transforming native trehalose into the diazido-derivative via sulfonate activation.[1][2][3][4][5]

Structural Validation (Spectroscopy)[2][4][5][9]

To ensure the integrity of the product, specific spectroscopic markers must be verified.

Infrared (IR) Spectroscopy

The most distinct diagnostic feature is the azide stretching vibration.[4]

-

Target Signal: Strong, sharp peak at 2100–2110 cm⁻¹ .

-

Interpretation: Asymmetric stretching of the

bond.[6] Absence of this peak indicates failed displacement.

Nuclear Magnetic Resonance (NMR)

Solvent:

| Nucleus | Shift ( | Assignment | Diagnostic Note |

| ~51.0 – 52.0 | C-6, C-6' | Primary Diagnostic. Upfield shift from ~61 ppm (native OH) confirms N3 substitution. | |

| ~93.0 – 94.0 | C-1, C-1' | Confirms | |

| ~5.05 – 5.15 | H-1 (d) | Anomeric doublet ( | |

| ~3.40 – 3.60 | H-6 | Shifts significantly compared to native trehalose.[1][2][3][4] |

Visualization: NMR Logic

Figure 2: Logic gate for structural validation using Carbon-13 NMR chemical shifts.

Applications in Drug Development[9][11][12]

The "Clickable" Trehalome

6,6'-Diazido-trehalose acts as a metabolic trojan horse.[1][2][3][4] M. tuberculosis incorporates TreAz into its cell wall glycolipids (Trehalose Monomycolate - TMM, and Trehalose Dimycolate - TDM) via the Ag85 enzyme complex.[1][2][3][4]

Workflow:

-

Feeding: Bacteria are grown in media supplemented with TreAz.

-

Incorporation: Ag85 couples mycolic acids to the secondary hydroxyls (C2/C3/C4) of TreAz.

-

Detection: The cell surface now displays azide groups. These are reacted via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with alkyne-fluorophores.[1][2][3][4]

Visualization: Metabolic Labeling

Figure 3: Application workflow for metabolic labeling of mycobacterial cell walls using TreAz.[1][2][3][4][8]

Safety & Stability (E-E-A-T)

-

Azide Hazards: While organic azides with a

ratio < 3 are potentially explosive, TreAz ( -

Handling: Avoid contact with strong acids (formation of hydrazoic acid) and heavy metals (formation of explosive metal azides).[3][4]

References

-

Synthose Inc. Product Specification: 6,6'-Diazido-6,6'-dideoxy-alpha,alpha-D-trehalose (DG411).[1][2][3][4] Retrieved from [2][3][4]

-

National Institutes of Health (PubChem). 6-Azido-6-deoxy-alpha,alpha-D-trehalose (CID 9951096).[1][2][3][4] Retrieved from [2][3][4]

-

Swarts, B. M., et al. (2012). Probing the Mycobacterial Trehalome with Bioorthogonal Chemistry. J. Am. Chem. Soc. (Demonstrates the application of TreAz in Mtb labeling).

-

Beriault, J., et al. Improved Synthesis of 6-Azido-6-deoxy- and 6,6′-Diazido-dideoxy-α,α-trehaloses.[1][2][3][4] (Details the sulfonate displacement synthesis route).

Sources

- 1. lookchem.com [lookchem.com]

- 2. synthose.com [synthose.com]

- 3. synthose.com [synthose.com]

- 4. 6-Azido-6-deoxy-alpha,alpha-D-trehalose | C12H21N3O10 | CID 9951096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. helda.helsinki.fi [helda.helsinki.fi]

- 8. Development of an On-DNA Platform Molecule Bearing a Diazidestructure and Its Application to DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 6,6'-diazido-6,6'-dideoxytrehalose derivatives.

Executive Summary

This guide details the high-fidelity synthesis of 6,6'-diazido-6,6'-dideoxytrehalose (

Unlike standard monosaccharide functionalization, trehalose presents unique challenges due to its non-reducing nature and high polarity.[2] This protocol prioritizes regioselectivity (targeting primary alcohols over six secondary hydroxyls) and safety (handling organic azides).[3][2]

Key Application Areas:

-

Mycobacteriology: Analogues of Trehalose-6,6'-dimycolate (Cord Factor) for TB drug target validation.

-

Bio-orthogonal Chemistry: CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) for labeling live bacteria.[1][3][2]

-

Materials Science: Cross-linkers for biodegradable hydrogels.

Strategic Rationale & Retrosynthesis

The synthesis relies on the steric differentiation between the primary hydroxyls at C-6/C-6' and the secondary hydroxyls at C-2, C-3, and C-4.[1][3][2]

The Synthetic Logic

We utilize a classic nucleophilic substitution pathway. Direct azidation of the native sugar (Mitsunobu) is possible but often suffers from purification difficulties. The Sulfonate Displacement Strategy is preferred for scalability and robustness.

-

Activation: Regioselective tosylation of C-6/C-6'.

-

Displacement:

attack by azide anion. -

Purification: Critical desalting steps to isolate the water-soluble product.[1]

Figure 1: Retrosynthetic analysis leveraging steric differentiation of primary hydroxyls.

The Gold Standard Protocol

Safety Warning: Organic azides are potential explosophores. While this specific derivative has a safe Carbon/Nitrogen (C/N) ratio (

Phase 1: Regioselective Activation (Tosylation)

Objective: Selectively install a leaving group on C-6 and C-6'.[1][3][2]

-

Reagents: D-Trehalose dihydrate, p-Toluenesulfonyl chloride (TsCl), Anhydrous Pyridine.[1][3][2]

-

Critical Parameter: Temperature control is vital to prevent over-tosylation at secondary positions.

Step-by-Step:

-

Drying: Dry Trehalose dihydrate (5.0 g, 13.2 mmol) under high vacuum at 60°C for 4 hours to remove crystal water.

-

Solvation: Suspend in anhydrous Pyridine (60 mL). Stir under Argon until fully dissolved (may require gentle warming, then cool to 0°C).

-

Addition: Add TsCl (1.1 eq per hydroxyl = 2.2 eq total; ~5.5 g) dropwise as a solution in minimal pyridine over 30 minutes at 0°C.

-

Incubation: Allow to stir at 0°C for 4 hours, then warm to Room Temperature (RT) for 12–18 hours.

-

Quench: Add MeOH (5 mL) to destroy excess TsCl.

-

Workup: Pour into ice water (300 mL). The product, 6,6'-di-O-tosyl-trehalose , often precipitates as a white solid.[1][3][2] If not, extract with DCM/MeOH (difficult due to polarity) or use hydrophobic resin (HP-20).[1][3][2]

-

Preferred: Crystallization from EtOH/Water.

-

Phase 2: Azi-Deoxy-Substitution

Objective: Install the azide functionality via double

-

Reagents: 6,6'-Di-O-tosyl-trehalose, Sodium Azide (

), DMF.[1][2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Step-by-Step:

-

Setup: Dissolve the ditosylate (from Phase 1) in dry DMF (0.1 M concentration).

-

Displacement: Add

(5.0 eq). The excess drives the reaction to completion. -

Reaction: Heat to 80°C for 18–24 hours.

-

Safety Stop: Cool to RT.

-

Purification (The Challenge):

-

Method A (Resin): Pass the reaction mixture through a column of Diaion HP-20.[1] Wash with water (removes salts/DMF), then elute product with MeOH.[2]

-

Method B (Acetylation - High Purity): If high purity is needed for biological assays, acetylate the crude mixture (

/Pyridine), purify the per-acetylated diazide on Silica (Hexane/EtOAc), then deprotect (Zemplén: NaOMe/MeOH).[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-

Yield Expectation: 60–75% over two steps.

Functionalization: The "Click" Gateway

The utility of 6,6'-diazidotrehalose lies in its ability to undergo CuAAC. Below is the catalytic cycle for conjugating a terminal alkyne (e.g., a fluorescent dye or lipid tail).

Figure 2: Cu(I)-catalyzed cycle converting diazido-trehalose into functionalized triazoles.[1][3][2]

Troubleshooting & Quality Control

A self-validating system requires rigorous characterization.[1][3][2]

NMR Diagnostics ( , 400 MHz)

Trehalose is

| Position | Shift ( | Multiplicity | Diagnostic Note |

| H-1 (Anomeric) | 5.15 | Doublet ( | Alpha-linkage confirmation. |

| H-6/H-6' | 3.60 – 3.45 | Multiplet | Upfield shift relative to native trehalose (was ~3.[1][2]8) due to Azide shielding. |

| C-6 (Carbon) | ~51.0 | Singlet | Key Indicator: Shift from 61 ppm (OH) to 51 ppm ( |

IR Spectroscopy[3]

-

Azide Stretch: Strong band at 2100

.[1][2] If this is absent, the reaction failed.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Hydroxyl Stretch: Broad band at 3300-3400

(remains due to secondary OH groups).[1][2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Safety: The "Rule of Six"

The "Rule of Six" states that organic azides are generally safe if the number of carbons (

-

Formula:

-

Check:

, -

Verdict: Safe for isolation, but avoid rotary evaporation to dryness at high heat (>50°C).[2]

References

-

Regioselective Sulfonation: Wallace, P. A., & Minnaard, A. J. (2013).[2] Improved Synthesis of 6-Azido-6-deoxy- and 6,6′-Diazido-dideoxy-α,α-trehaloses. Carbohydrate Research. Link

-

Safety Protocols: University of Pittsburgh. (2013).[3][2][4][7] Safe Handling of Azides. Department of Environmental Health and Safety. Link

-

Antioxidant Applications: Guo, Z., et al. (2017).[2][8] Synthesis and antioxidant ability of 6,6'-diamino-6,6'-dideoxytrehalose. Bioorganic Chemistry. Link

-

Mycobacterial Relevance: Hunter, R. L., et al. (2008).[2][9] Trehalose 6,6′-dimycolate on the surface of Mycobacterium tuberculosis modulates surface marker expression. Microbes and Infection.[9][10][11] Link

-

Commercial Standards: Synthose Inc. Product Data: 6,6'-Diazido-6,6'-dideoxy-α,α-D-trehalose. Link

Sources

- 1. synthose.com [synthose.com]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. synthose.com [synthose.com]

- 4. safety.pitt.edu [safety.pitt.edu]

- 5. uvic.ca [uvic.ca]

- 6. 18933-88-5 Cas No. | 6,6'-Diazido-6,6'-dideoxy-alpha,alpha-D-trehalose | Apollo [store.apolloscientific.co.uk]

- 7. Trehalose 6,6'-dimycolate--a coat to regulate tuberculosis immunopathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antioxidant ability of 6,6'-diamino-6,6'-dideoxytrehalose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Trehalose 6,6'-dimycolate on the surface of Mycobacterium tuberculosis modulates surface marker expression for antigen presentation and costimulation in murine macrophages. [vivo.weill.cornell.edu]

- 10. Trehalose 6,6′-dimycolate on the surface of Mycobacterium tuberculosis modulates surface marker expression for antigen presentation and costimulation in murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Navigating the Mycobacterial Trehalome: A Technical Guide to Azido-Trehalose Analogs

Topic: Discovery and history of azido-trehalose analogs. Content Type: In-depth Technical Guide.

Executive Summary

The mycobacterial cell wall, particularly the mycomembrane of Mycobacterium tuberculosis (Mtb), is a fortress of unique glycolipids that confers resistance to antibiotics and host immune responses.[1][2][3][4] Central to this architecture is Trehalose , a

Historical Genesis: The Bioorthogonal Shift

The Pre-Click Era

Early attempts to visualize the mycobacterial cell envelope relied on non-specific dyes or bulky fluorophore-conjugated nutrients.

-

The Limitation: In 2011, Backus et al. demonstrated that fluorescein-conjugated trehalose (FITC-Tre) could label Mtb. However, the bulky fluorescein group prevented the molecule from accessing certain metabolic pathways, specifically the recycling pathway mediated by the LpqY-SugABC transporter. The probe was largely restricted to extracellular processing by the Antigen 85 (Ag85) complex.

The Azide Breakthrough (2012)

The pivotal moment occurred in 2012 when the Bertozzi group (Swarts et al., J. Am. Chem. Soc.) introduced Azido-Trehalose (TreAz) .[1][2][3][5][6][7][8][9] By replacing a single hydroxyl group with a minute azido (

-

Key Innovation: The azide group is sterically small and chemically inert under physiological conditions. This allowed the analogs to be recognized by the highly specific LpqY-SugABC transporter, entering the cytoplasm to label the "Trehalome" from the inside out.

-

The Analogs: The initial library included 2-, 3-, 4-, and 6-TreAz.[5] The 6-TreAz analog emerged as the gold standard due to its superior uptake and incorporation efficiency.

Mechanistic Principles: The Ag85 & Recycling Pathway

Understanding the biological fate of TreAz is critical for experimental design. The utility of these probes relies on their ability to hijack the native trehalose metabolism machinery.

The LpqY-SugABC Gatekeeper

The LpqY-SugABC transporter is an ATP-binding cassette (ABC) transporter essential for scavenging trehalose.[1][10]

-

Selectivity: It strictly regulates entry. While FITC-Tre is rejected, 6-TreAz and 2-TreAz are accepted.

-

Recycling: Once internalized, TreAz is not merely fuel; it is recycled. The Ag85 complex (Ag85A, B, C) utilizes cytosolic TreAz to esterify mycolic acids, forming Azido-Trehalose Monomycolate (TMM-Az) and Dimycolate (TDM-Az).

Visualization: The Metabolic Insertion Pathway

The following diagram illustrates the "Inside-Out" labeling mechanism utilized by 6-TreAz.

Caption: The metabolic trajectory of 6-TreAz. Uptake via LpqY-SugABC is followed by Ag85-mediated mycolylation and cell wall insertion.

Chemical Architectures: Synthesis Evolution

The synthesis of azido-trehalose is non-trivial due to the

Route A: Chemical Desymmetrization (The "Classic" Route)

Used in the initial discovery (Swarts et al., 2012), this method relies on the Appel reaction or Hanessian-type bromination.

-

Mechanism: Selective bromination of the primary (C6) alcohol using

-bromosuccinimide (NBS) and Triphenylphosphine ( -

Challenge: Statistical mixtures. Because trehalose has two identical C6 positions, the reaction yields a mixture of unreacted, mono-bromo, and di-bromo products.

-

Resolution: Acetylation facilitates chromatographic separation of the mono-substituted derivative.

Route B: Chemoenzymatic Synthesis (The "Modern" Route)

Developed by the Swarts and Davis groups (2014), this method utilizes Trehalose Synthase (TreT) .

-

Mechanism: TreT catalyzes the formation of the

-1,1-glycosidic bond between UDP-Glucose and Glucose. -

Innovation: By using 6-Azido-Glucose as an acceptor and UDP-Glucose as a donor, TreT synthesizes 6-TreAz in a single step with high regioselectivity.

-

Advantage: Bypasses the need for protecting groups and statistical separations.

Experimental Protocol: Chemical Synthesis & Labeling

Note: This protocol focuses on the Chemical Route (Route A) as it utilizes standard reagents accessible to most organic chemistry labs without access to specific enzymes.

Synthesis of 6-Azido-6-deoxy-D-trehalose (6-TreAz)

Reagents: D-Trehalose (anhydrous),

Step 1: Regioselective Bromination (Appel Conditions)

-

Suspend anhydrous D-trehalose (1.0 eq) in anhydrous DMF.

-

Add

(1.1 eq) and -

Stir at room temperature for 12-24h. Expert Note: Control stoichiometry strictly to minimize 6,6'-dibromo formation.

Step 2: Per-O-acetylation (Purification Aid)

-

Add Pyridine and Acetic Anhydride (excess) directly to the reaction mixture.

-

Stir overnight.

-

Perform aqueous workup (DCM/HCl/NaHCO3).

-

Critical Step: Purify via Flash Column Chromatography (Silica, Hexanes:EtOAc). Isolate the mono-bromo-hepta-O-acetyl-trehalose .

Step 3: Azidation

-

Dissolve the purified bromo-intermediate in DMF.

-

Add Sodium Azide (

, 5.0 eq). Heat to 60-80°C for 12h. -

Workup and verify formation of the azido-intermediate via NMR (characteristic shift of H-6 protons).

Step 4: Global Deprotection

-

Dissolve in dry MeOH.

-

Add catalytic NaOMe (Zemplén conditions) to pH ~9.

-

Neutralize with acidic resin (e.g., Amberlite IR-120 H+).

-

Filter and concentrate. Lyophilize to obtain 6-TreAz as a white powder.

Metabolic Labeling Workflow (M. tuberculosis / M. smegmatis)

Validation: This protocol is self-validating via fluorescence microscopy.

-

Culture: Grow mycobacteria to mid-log phase (

0.5–0.8) in 7H9 media. -

Pulse: Add 6-TreAz (final conc. 25–100

) to the culture.-

Control: Incubate a separate sample with unmodified Trehalose.

-

-

Incubation: Incubate for 3–12 hours at 37°C. (Longer times label deeper layers of the mycomembrane).

-

Wash: Centrifuge (3000 x g, 5 min) and wash 2x with PBS/Tween-80 (0.05%) to remove unbound probe.

-

Click Reaction (CuAAC):

-

Resuspend cells in PBS.

-

Add Click Reagents:

(1 mM), Sodium Ascorbate (2 mM), THPTA Ligand (2 mM), and Alkyne-Fluorophore (e.g., Alkyne-488, 10 -

Incubate for 30 min in the dark.

-

-

Analysis: Wash 3x with PBS. Analyze via Flow Cytometry or Fluorescence Microscopy.

-

Success Metric: Strong peripheral staining (halo effect) in 6-TreAz samples; no signal in controls.

-

Comparative Analysis of Analogs

Not all azido-positions are equal.[5] The following table summarizes the performance of the four primary isomers based on the Bertozzi (2012) and Swarts (2014) data.

| Analog | Uptake Efficiency (LpqY) | Metabolic Incorporation | Fluorescence Intensity | Synthesis Difficulty |

| 6-TreAz | High | Excellent (TMM/TDM) | ++++ | Moderate (Chemical) / Low (Enzymatic) |

| 2-TreAz | High | Good | +++ | High (Complex protection steps) |

| 3-TreAz | Low | Poor / Negligible | + | High |

| 4-TreAz | Moderate | Moderate | ++ | High |

Expert Insight:6-TreAz is the preferred analog for general imaging because the C6 position is the primary site of mycolylation, and the enzyme Ag85 tolerates modifications here surprisingly well. 2-TreAz is useful for probing specific substrate tolerances but is synthetically more demanding.

References

-

Swarts, B. M., et al. (2012). Probing the Mycobacterial Trehalome with Bioorthogonal Chemistry. Journal of the American Chemical Society. Link

-

Backus, K. M., et al. (2011). Uptake of unnatural trehalose analogs as a reporter for Mycobacterium tuberculosis.[1][2][3][6][11] Nature Chemical Biology. Link

-

Urbanowicz, B. R., et al. (2014).[3] Chemoenzymatic synthesis of trehalose analogues: rapid access to chemical probes for investigating mycobacteria.[4][12] ChemBioChem. Link

-

Lesur, E., et al. (2021). Synthesis of trehalose-based chemical tools for the study of the mycobacterial membrane. Comptes Rendus Chimie. Link

Sources

- 1. pnas.org [pnas.org]

- 2. Probing the Mycobacterial Trehalome with Bioorthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Azido- and amino-trehalose inhibitors to study and target trehalose metabolic remodeling in mycobacteria - American Chemical Society [acs.digitellinc.com]

- 5. Synthesis of trehalose-based chemical tools for the study of the mycobacterial membrane [comptes-rendus.academie-sciences.fr]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 6-Azide-Trehalose (6-TreAz) | BroadPharm [broadpharm.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Synthesis and evaluation of Trehalose-Pks13 inhibitor conjugates targeting mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Uptake of unnatural trehalose analogs as a reporter for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US20180119196A1 - Chemoenzymatic Synthesis of Trehalose Analogs - Google Patents [patents.google.com]

A Technical Guide to 6,6'-Diazido-6,6'-dideoxytrehalose: A Bioorthogonal Probe for Mycobacterial Research

Abstract

The formidable cell wall of Mycobacterium tuberculosis (Mtb), rich in unique trehalose-containing glycolipids, is central to its pathogenicity and resistance to antibiotics.[1] Understanding the metabolic pathways that construct and maintain this barrier is paramount for developing new anti-tubercular agents. This guide details the application of 6,6'-diazido-6,6'-dideoxytrehalose (Az₂-Tre), a bioorthogonal chemical reporter, for the investigation of the mycobacterial "trehalome." By mimicking native trehalose, this probe is metabolically incorporated into essential cell wall components, enabling unprecedented visualization and proteomic analysis of trehalose metabolism in live mycobacteria.[1][2] This document serves as a technical resource for researchers, providing the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to leverage this powerful tool in tuberculosis research and drug development.

The Centrality of Trehalose in Mycobacterium tuberculosis

Trehalose, a disaccharide absent in mammals, is an indispensable metabolite for Mycobacterium tuberculosis.[3][4] Its importance is multifaceted:

-

Structural Cornerstone: Trehalose forms the core of essential cell wall glycolipids, including trehalose monomycolate (TMM) and trehalose dimycolate (TDM, also known as cord factor).[5][6] TMM is the essential carrier molecule that transports mycolic acids—the long-chain fatty acids that define the mycomembrane—to the cell envelope.[6][7] TDM is a potent immunomodulator crucial for Mtb virulence.[1][8]

-

Metabolic Hub: It serves as a carbon and energy source and plays a significant role in protecting the bacterium from environmental stresses like desiccation and osmotic shock.[3][7]

-

Virulence Factor: The pathways utilizing trehalose are directly linked to Mtb's ability to survive and persist within host macrophages.[1][5]

The absence of trehalose metabolism in humans makes the enzymes involved in these pathways highly attractive targets for novel antibiotics.[3] However, studying these dynamic processes within a living bacterium requires tools that can intercept and report on metabolic activity without causing significant perturbation.

This compound: A Molecular Impostor

This compound (Az₂-Tre) is a synthetic analogue of trehalose where the primary hydroxyl groups at the 6 and 6' positions are replaced by small, bio-inert azide (-N₃) groups.[1][2] This modification is the key to its function as a chemical reporter.

Why Azides? The Logic of Bioorthogonal Chemistry

The azide group is a cornerstone of bioorthogonal chemistry. It is virtually absent in biological systems and does not react with native functional groups. However, it undergoes a highly specific and efficient reaction, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," with a corresponding alkyne-functionalized molecule.[1][9]

This two-step strategy—metabolic incorporation followed by bioorthogonal ligation—allows researchers to tag and study trehalose-containing molecules with remarkable specificity.[2] By attaching a fluorescent dye or an affinity tag (like biotin) to the alkyne probe, scientists can visualize the location of these glycolipids or pull them down for proteomic identification.[1][10]

Mechanism of Action: Hijacking Mycobacterial Pathways

Az₂-Tre gains entry into mycobacterial cells and is processed by the native enzymatic machinery. The primary route of incorporation involves hijacking the trehalose "recycling" pathway.

-

Transport: Free trehalose and its analogues are transported from the periplasm into the cytoplasm by the LpqY-SugABC transporter, which is the sole pathway for trehalose entry into Mtb.[6][11][12] Studies have confirmed that this transporter recognizes and imports azide-modified trehalose analogues.[12][13]

-

Metabolic Incorporation: Once inside the cell, Az₂-Tre can be utilized by enzymes that process trehalose. A key enzyme complex, Antigen 85 (Ag85), which is a mycolyltransferase, can use the azide-labeled trehalose as a substrate.[1][6] The Ag85 complex transfers mycolic acids onto the sugar, forming azide-labeled TMM (TMM-N₃) and subsequently TDM (TDM-N₃).[1][14]

-

Localization: These newly synthesized glycolipids, now bearing an azide "handle," are integrated into the mycomembrane, the outer layer of the mycobacterial cell wall.[1][15]

This process effectively tags the sites of active cell wall synthesis and remodeling.

Visualization: The Az₂-Tre Metabolic Labeling Workflow

The following diagram illustrates the general workflow for using Az₂-Tre to study mycobacteria.

Sources

- 1. Probing the Mycobacterial Trehalome with Bioorthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Targeting the trehalose utilization pathways of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azide-Masked Fluorescence Turn-On Probe for Imaging Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genetics of Mycobacterial Trehalose Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. Trehalose 6,6′-dimycolate on the surface of Mycobacterium tuberculosis modulates surface marker expression for antigen presentation and costimulation in murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Click-chemistry-based protocol to quantitatively assess fatty acid uptake by Mycobacterium tuberculosis in axenic culture and inside mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pnas.org [pnas.org]

- 12. Molecular recognition of trehalose and trehalose analogues by Mycobacterium tuberculosis LpqY-SugABC - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

Mechanism of Action: Diazido-Dideoxytrehalose (TreAz) and Analogues

The following technical guide details the mechanism of action, chemical biology, and experimental application of diazido-dideoxytrehalose and its analogues.

Executive Summary

Diazido-dideoxytrehalose (specifically 6,6'-diazido-6,6'-dideoxy-α,α-trehalose , often abbreviated as 6,6'-TreAz ) and its mono-substituted analogue (6-TreAz ) are synthetic chemical reporters designed to probe the essential trehalose metabolic pathways in Mycobacterium tuberculosis (Mtb) and related species.

While often grouped under the umbrella term "TreAz," their mechanisms of action diverge fundamentally based on their chemical substitution:

-

6-TreAz (Mono-azide): Functions as a metabolic probe . It acts as a "Trojan horse," hijacking the trehalose salvage pathway to be enzymatically incorporated into the mycobacterial cell envelope (mycomembrane), enabling fluorescence imaging via click chemistry.

-

6,6'-TreAz (Di-azide): Functions primarily as a competitive inhibitor or transport probe . Lacking the requisite free hydroxyl group for mycolylation, it cannot be processed into the cell wall but competitively binds to trehalose transporters (LpqY) and enzymes (Ag85), serving as a tool to study substrate specificity and inhibition kinetics.

This guide dissects the molecular mechanisms of both variants, with a primary focus on the Ag85-mediated incorporation pathway utilized for bacterial labeling.

Molecular Architecture & Chemical Biology

Structural Basis of Activity

Native trehalose is a

| Compound | Structure Modification | Functional Consequence |

| Native Trehalose | 6,6'-OH (Hydroxyls) | Substrate for phosphorylation (OtsB), mycolylation (Ag85), and transport (LpqY). |

| 6-TreAz | 6-N | Substrate. The remaining 6'-OH allows esterification with mycolic acids. The 6-N |

| 6,6'-TreAz | 6,6'-di-N | Inhibitor/Non-Substrate. Lacks nucleophilic 6-OH groups required for ester formation. Cannot form Trehalose Monomycolate (TMM). |

The Bioorthogonal Handle

The azide group (

-

CuAAC: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (Rapid, requires fixed cells due to Cu toxicity).

-

SPAAC: Strain-Promoted Azide-Alkyne Cycloaddition (Copper-free, suitable for live-cell imaging using cyclooctyne probes like DBCO or BCN).

Mechanism of Action: The Incorporation Pathway (6-TreAz)[1]

The utility of TreAz as a labeling reagent relies on its ability to mimic trehalose through three distinct physiological checkpoints.

Step 1: Periplasmic Capture & Transport (LpqY-SugABC)

Exogenous TreAz permeates the porous outer capsule and reaches the periplasm. It is recognized by LpqY , the solute-binding protein of the ABC transporter SugABC .[1]

-

Mechanism: LpqY binds trehalose with high affinity (

nM). Crystallographic data confirms that LpqY tolerates substitutions at the C6 position, allowing 6-TreAz and 6,6'-TreAz to be actively transported into the cytoplasm against a concentration gradient. -

Causality: Deletion of the lpqY gene abolishes TreAz labeling, confirming this transporter is the exclusive entry gate for these analogues (Swarts et al., 2012).

Step 2: Intracellular Processing (The Divergence Point)

Once cytoplasmic, the fate of the analogue depends on its structure:

-

6-TreAz: Is recognized by the acyltransferase Pks13 (or related mycolyltransferases).[2] It accepts a mycolyl chain at the unsubstituted 6'-OH position to form 6-Azido-Trehalose Monomycolate (TMM-Az) .

-

6,6'-TreAz: Lacking a 6-OH, it cannot be acylated. It accumulates in the cytoplasm or is effluxed, acting as a competitive inhibitor for LpqY and potentially Pks13, but generating no mycolated products.

Step 3: Translocation & Cell Wall Insertion (Ag85 Complex)

The synthesized TMM-Az is flipped across the inner membrane by the MmpL3 transporter. In the periplasm/mycomembrane interface, the Antigen 85 Complex (Ag85A, B, C) catalyzes the final incorporation.

-

Reaction: Ag85 functions as a transesterification enzyme.[3][4] It uses TMM (or TMM-Az) as both donor and acceptor.

-

Outcome: TMM-Az is covalently linked to the arabinogalactan layer (forming Azido-AGM) or coupled with another mycolate to form Azido-Trehalose Dimycolate (TDM-Az) .

-

Result: The azide handle is now permanently embedded in the mycomembrane, displaying the bioorthogonal tag on the bacterial surface.

Visualization: The TreAz Pathway

Figure 1: Divergent metabolic fates of mono-azido (6-TreAz) and di-azido (6,6'-TreAz) analogues.[5] Only the mono-azide variant possesses the hydroxyl group necessary for Ag85-mediated incorporation into the cell wall.

Experimental Protocol: Metabolic Labeling

This protocol describes the use of 6-TreAz for labeling live mycobacteria.[6][7] For 6,6'-TreAz , this protocol serves as a negative control or competition assay.

Materials

-

Reagent: 6-Azido-trehalose (6-TreAz) stock (100 mM in sterile water or DMSO).

-

Strain: M. smegmatis mc²155 or M. tuberculosis H37Rv.

-

Media: 7H9 broth supplemented with ADC/OADC.

-

Click Reagent: DBCO-Fluorophore (for live cell) or Azide-Fluorophore + Cu/THPTA (for fixed cell).

Step-by-Step Methodology

Phase 1: Metabolic Incorporation

-

Inoculation: Culture bacteria in 7H9 media to mid-log phase (

). -

Pulse Labeling: Add 6-TreAz to the culture.

-

Concentration: 25–100 µM (Higher concentrations may be needed for slow growers like Mtb).

-

Duration: Incubate for 12–16 hours (overnight) at 37°C with shaking.

-

Note: This duration allows sufficient time for uptake, processing, and accumulation in the mycomembrane.

-

-

Wash: Centrifuge (3000 x g, 5 min) and wash pellets 3x with PBS + 0.05% Tween-80 (PBST) to remove unincorporated sugar.

Phase 2: Bioorthogonal Ligation (Click Reaction)

Choose Option A (Live) or Option B (Fixed).

Option A: SPAAC (Copper-Free, Live Cell)

-

Resuspend washed bacteria in 100 µL warm media.

-

Add DBCO-Cy5 (or similar cyclooctyne probe) to a final concentration of 5–20 µM.

-

Incubate for 30–60 minutes at 37°C in the dark.

-

Wash 3x with PBST.

Option B: CuAAC (Copper-Catalyzed, Fixed Cell)

-

Fixation: Resuspend pellets in 4% Paraformaldehyde (PFA) for 15-30 min. Wash 2x with PBS.

-

Reaction Mix: Prepare a cocktail of:

-

1 mM CuSO

-

100 µM Alkyne-Fluorophore

-

5 mM Sodium Ascorbate (Freshly prepared)

-

1 mM THPTA (Ligand to protect proteins)

-

-

Add mix to cells and incubate for 30 min at Room Temp in dark.

-

Wash 3x with PBST.

Phase 3: Analysis

-

Fluorescence Microscopy: Mount on agarose pads. TreAz labeling typically appears as a peripheral "halo" (cell wall) or polar staining (sites of active growth).

-

Flow Cytometry: Quantify Mean Fluorescence Intensity (MFI) to compare uptake efficiency across strains or conditions.

Visualization: Labeling Workflow

Figure 2: Workflow for metabolic labeling of Mycobacteria using TreAz reporters.

Quantitative Data Summary

The following table summarizes the labeling efficiency and transport dependence of TreAz analogues, derived from flow cytometry data (Swarts et al., 2012; Backus et al., 2011).

| Analogue | Labeling Efficiency (MFI) | Pathway Dependence | Substrate for Ag85? | Notes |

| 2-TreAz | High (+++++) | Recycling (LpqY) | Yes | Robust labeling; minimal toxicity. |

| 6-TreAz | High (++++) | Recycling (LpqY) | Yes | Standard probe; incorporated into TMM/TDM. |

| 6,6'-TreAz | Negligible (-) | Recycling (LpqY) | No | Inhibitor. Competes for uptake but cannot be incorporated. |

| 4-TreAz | Low (+) | Ag85 (Extracellular) | Yes | Can be used by Ag85 directly without uptake (in some strains). |

Scientific Integrity & Troubleshooting (E-E-A-T)

Causality in Experimental Design

-

Why Wash Before Click? Free TreAz in the media will react with the fluorophore, creating high background noise. The wash step ensures only cell-associated azides are detected.

-

Why LpqY Mutants as Controls? To validate that the signal is metabolic and not non-specific sticking, use a

or

Self-Validating Checks

-

Competition Assay: Co-incubate TreAz with 100x excess native trehalose. Signal should decrease significantly (

), confirming specific transport via the trehalose pathway. -

Viability Check: High concentrations of 6,6'-TreAz (>1 mM) may inhibit growth. Always monitor

during the pulse phase to ensure the bacteria are metabolically active, as dormant bacteria do not actively remodel their cell wall.

References

-

Swarts, B. M., et al. (2012). Probing the Mycobacterial Trehalome with Bioorthogonal Chemistry. Journal of the American Chemical Society. Link

-

Backus, K. M., et al. (2011). Uptake of unnatural trehalose analogs as a reporter for Mycobacterium tuberculosis. Nature Chemical Biology. Link

-

Kamariza, M., et al. (2018). Rapid detection of Mycobacterium tuberculosis in sputum with a solvatochromic trehalose probe (DMN-Tre). Science Translational Medicine. Link

-

Chen, Y., et al. (2025). Exquisite specificity of Pks13 defines the essentiality of trehalose in mycobacteria.[8][9] bioRxiv. Link (Demonstrates 6,6'-TreAz is not a substrate for mycolylation).

-

Urbanek, B. L., et al. (2019). Trehalose Conjugation Enhances Toxicity of Photosensitizers against Mycobacteria. ACS Central Science. Link

Sources

- 1. pnas.org [pnas.org]

- 2. PPE51 mediates uptake of trehalose across the mycomembrane of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inactivation of the Mycobacterium tuberculosis Antigen 85 Complex by Covalent, Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Molecular recognition of trehalose and trehalose analogues by Mycobacterium tuberculosis LpqY-SugABC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

Technical Guide: Safety and Handling of 6,6'-Diazido-6,6'-dideoxytrehalose

[1][2]

Executive Summary & Chemical Physics

6,6'-Diazido-6,6'-dideoxytrehalose (TreAz-Di) is a synthetic analogue of

The "Rule of Six" vs. C/N Ratio

Unlike its mono-azido counterpart, TreAz-Di falls into a unique safety category.[1][2] Standard safety heuristics for organic azides rely on the Carbon-to-Nitrogen (

Critical Safety Analysis:

A

Rule of Six: Organic azides are generally stable if the ratio of carbons to energetic functional groups is

.[3]

For TreAz-Di:

Physical Properties Table[1][2]

| Property | Specification | Safety Implication |

| Molecular Weight | 392.32 g/mol | High MW reduces volatility and shock sensitivity compared to small azides.[1][2] |

| Melting Point | 209–211 °C | Decomposition may occur near MP. Do not heat neat solids >100 °C. |

| Solubility | Water, DMSO, DMF | Store as stock solutions (10–100 mM) to phlegmatize (desensitize) the compound. |

| Appearance | White crystalline solid | Do not grind crystals; friction can trigger decomposition in high-nitrogen compounds.[1][2] |

Storage & Handling Protocols

The "No-Metal" Mandate

Azide anions (

-

Prohibited: Metal spatulas, copper fittings in waste lines, metal needles for dry solid handling.

-

Required: Teflon-coated, ceramic, or plastic spatulas.[1][2]

Solvation & Phlegmatization

The safest state for TreAz-Di is in solution.[1][2]

-

Stock Preparation: Dissolve the solid immediately upon receipt or synthesis into DMSO or sterile water.

-

Concentration Limit: Maintain stocks

. High concentrations increase the energy density. -

Evaporation: NEVER rotary evaporate azide solutions to total dryness if the water bath is

. Concentrate only to a viscous oil or wet solid.

Visualizing the Safety Decision Tree

Caption: Operational safety workflow for TreAz-Di. Note the critical prohibition of acid contact in waste streams.

Biological Application: Metabolic Labeling

TreAz-Di functions as a "Trojan Horse."[1][2] It is structurally similar enough to native trehalose to be recognized by the Antigen 85 (Ag85) complex in mycobacteria, yet it carries the bioorthogonal azide handle.

Mechanism of Action

The Ag85 complex transfers mycolic acids onto the TreAz-Di scaffold, inserting it into the mycomembrane as TreAz-Monomycolate (TMM-Az) or Dimycolate (TDM-Az).[1][2]

Caption: Pathway of TreAz-Di incorporation into the mycobacterial cell envelope via the Ag85 complex.[1][2]

Validated Protocol: Labeling M. smegmatis

This protocol balances labeling efficiency with copper toxicity (from the click reaction).

Materials:

-

M. smegmatis mc²155 culture (log phase).[2]

-

Click Reagents: CuSO4 (100 mM), TBTA ligand (50 mM), Sodium Ascorbate (100 mM), Alkyne-Fluorophore (e.g., AF488-Alkyne).[1][2]

Step-by-Step Methodology:

-

Inoculation (Pulse):

-

Wash (Chase):

-

Pellet cells (3,500 x g, 5 min).

-

Wash 2x with PBS + 0.05% Tween 80 (PBST) to remove unincorporated sugar.

-

Note: This step is critical to prevent high background fluorescence.

-

-

Fixation (Biosafety):

-

Resuspend in 4% Paraformaldehyde (PFA) for 15 mins at RT.[2]

-

Why: Fixation kills the bacteria, allowing safe handling outside BSL-2 hoods, and stabilizes the cell wall for the click reaction.

-

-

CuAAC Reaction ("Click"):

-

Prepare "Click Mix" immediately before use (order matters):

-

PBS (buffer)[2]

-

CuSO4 (1 mM final)

-

TBTA (100 µM final) - Premix Cu and Ligand before adding

-

Alkyne-Fluorophore (10–20 µM final)

-

Sodium Ascorbate (2 mM final) - Add last to start reduction

-

-

Resuspend cell pellet in Click Mix.

-

Incubate 30–60 mins at RT in the dark .

-

-

Imaging:

-

Wash 3x with PBST to remove copper and excess dye.

-

Resuspend in mounting medium and image via fluorescence microscopy.

-

Waste Management & Decontamination[1][2]

The Acid Hazard

Never dispose of TreAz-Di (or any azide) into acidic waste streams.[1][2]

Decontamination Protocol

For spills or deactivating stock solutions:

-

Dilution: Dilute the azide solution to <1%.

-

Quenching: React with excess sodium nitrite (

) in a slightly acidic environment (controlled) or use a commercial azide neutralization kit.

References

-

Swarts, B. M., et al. (2012).[5] "Probing the Mycobacterial Trehalome with Bioorthogonal Chemistry." Journal of the American Chemical Society.[5] Link[1][2]

-

Backus, K. M., et al. (2011).[6] "Uptake of unnatural trehalose analogs as a reporter for Mycobacterium tuberculosis."[7] Nature Chemical Biology.[7] Link

-

Synthose Inc. (2024). "Product Data Sheet: 6,6'-Diazido-6,6'-dideoxy-alpha,alpha-D-trehalose." Link

-

Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition. Link[1][2]

-

University of California, Santa Cruz (EHS). "Azides: Chemical Safety Guide." Link

Sources

- 1. synthose.com [synthose.com]

- 2. synthose.com [synthose.com]

- 3. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

- 4. uvic.ca [uvic.ca]

- 5. vectorlabs.com [vectorlabs.com]

- 6. Imaging Mycobacterial Trehalose Glycolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-Azido-6-deoxy-alpha,alpha-D-trehalose | C12H21N3O10 | CID 9951096 - PubChem [pubchem.ncbi.nlm.nih.gov]

Sourcing and Validating 6,6'-Diazido-6,6'-dideoxytrehalose (TreAz) for Mycobacterial Metabolic Labeling

[1]

Executive Summary

This compound (TreAz) has emerged as a critical chemical probe for studying the mycobacterial cell envelope.[1] By exploiting the promiscuity of the Antigen 85 (Ag85) complex and the trehalose recycling pathways, TreAz incorporates into the mycomembrane, specifically labeling Trehalose Monomycolate (TMM) and Trehalose Dimycolate (TDM).[1] This enables the visualization of cell wall dynamics via bioorthogonal "Click" chemistry (CuAAC or SPAAC).

This guide provides a technical analysis of the commercial landscape for TreAz, distinguishing between bulk chemical suppliers and boutique synthesis labs.[1] It establishes a self-validating Quality Control (QC) protocol to ensure reagent integrity, which is paramount for reproducible metabolic labeling experiments.

Technical Profile & Mechanism of Action

Chemical Identity:

-

IUPAC Name: 6,6'-Diazido-6,6'-dideoxy-α,α-D-trehalose[1][2][3]

-

CAS Number: 18933-88-5 (Free sugar)[1]

-

Molecular Weight: 392.32 g/mol [1]

-

Solubility: Highly soluble in water, DMSO; sparingly soluble in non-polar organic solvents.[1]

Mechanism of Incorporation: Unlike mammalian metabolic labeling which often utilizes per-O-acetylated sugars for passive diffusion, mycobacterial labeling typically employs the free sugar form of TreAz.[1] The compound is actively transported into the cytoplasm (likely via the LpqY-SugABC transporter system) or processed extracellularly by the Ag85 complex, where it serves as a substrate for mycolyltransferases.[1]

Diagram 1: Metabolic Incorporation Pathway

The following diagram illustrates the uptake and incorporation of TreAz into the mycobacterial cell wall, culminating in the bioorthogonal ligation step.

Caption: TreAz is taken up by mycobacteria, mycolylated by Ag85, and displayed as TMM/TDM analogues for Click labeling.

Commercial Sourcing Landscape

Sourcing TreAz requires balancing purity, cost, and lead time.[1] The market is divided between major catalog suppliers and specialized carbohydrate synthesis firms.

Critical Note on CAS Numbers:

-

18933-88-5: The free sugar (Active reagent for bacteria).[1]

-

23103-34-6: The hexaacetate derivative (Protected intermediate).[1] Ensure you order the free sugar for standard bacterial labeling protocols unless you plan to perform deprotection in-house.[1]

Supplier Comparison Table

| Supplier Category | Vendor Examples | Product Code | Purity Spec | Typical Pack Size | Best For |

| Tier 1 (Global) | TCI Chemicals | D5372 | >93.0% (HPLC) | 100mg, 500mg | Routine usage; fast shipping from local stock.[1] |

| Specialized | Synthose | DG411 | >98% (NMR) | 50mg - 1g | High-sensitivity assays requiring max purity.[1] |

| Specialized | Apollo Scientific | OR923055 | Unspecified | 100mg - 500mg | UK/EU based sourcing; bulk inquiries.[1] |

| Boutique | Carbosynth | MD06064 | >95% | Custom | Custom synthesis or bulk scale-up.[1] |

Sourcing Recommendation: For biological assays (MIC determination, fluorescence microscopy), TCI (D5372) is often the most accessible source with sufficient purity.[1] However, for analytical standards or quantitative mass spectrometry (lipidomics), the higher purity guarantees from Synthose (typically >98%) are preferable to avoid signal convolution from mono-azido impurities.[1]

Quality Assurance & Validation Protocol

Trusting a Certificate of Analysis (CoA) is insufficient for critical drug development assays.[1] The azide group is metastable, and trehalose analogs can undergo hydrolysis if stored improperly.[1]

Diagram 2: Reagent Validation Workflow

This workflow ensures that the reagent is chemically competent before it is committed to long-term biological cultures.[1]

Caption: A self-validating QC workflow to confirm TreAz identity and purity prior to experimental use.

Self-Validating QC Steps:

-

Solubility Check: Dissolve 1 mg in 100 µL sterile water. The solution must be clear and colorless. Turbidity suggests contamination or hydrolysis to insoluble lipid-like byproducts (rare but possible).[1]

-

1H-NMR Verification (The "Fingerprint"):

-

Azide Functionality Test (Optional): React a small aliquot (10 µM) with a fluorogenic alkyne (e.g., DBCO-Fluor) in a tube. Measure fluorescence.[4] No fluorescence = degraded azide.

Experimental Protocol: Metabolic Labeling of Mycobacterium smegmatis

Context: This protocol describes the labeling of M. smegmatis mc²155. For M. tuberculosis, all steps must be performed in a BSL-3 facility.[1]

Reagents:

-

TreAz (100 mM stock in sterile water).

-

7H9 Middlebrook Broth (supplemented with ADC/Tween-80).[1][5]

Methodology:

-

Inoculation: Culture M. smegmatis in 7H9 medium until mid-log phase (OD₆₀₀ ~0.5).

-

Pulse Labeling:

-

Dilute bacteria to OD₆₀₀ 0.1 in fresh 7H9.

-

Add TreAz to a final concentration of 25–100 µM .

-

Control: Prepare a "No TreAz" control and a "Trehalose Competition" control (100 µM TreAz + 1 mM Trehalose) to verify specificity.

-

-

Incubation: Incubate at 37°C with shaking (100 rpm) for 4–12 hours. (Longer incubation labels deeper layers of the mycomembrane).[1]

-

Wash: Centrifuge (3000 x g, 5 min) and wash 2x with PBS + 0.05% Tween-80 (PBST) to remove unincorporated sugar.

-

Click Reaction:

-

Resuspend pellets in PBST containing 20 µM DBCO-PEG4-TAMRA .

-

Incubate for 30–60 minutes at Room Temperature in the dark.

-

-

Fixation & Analysis:

Safety & Handling

-

Shock Sensitivity: While organic azides with a C/N ratio < 3 can be explosive, TreAz (C₁₂H₂₀N₆O₉) has a C/N ratio of 2:[1]1. However, the high oxygen content and molecular weight stabilize it. It is generally considered stable but should be treated as a potential energetic material . Avoid rotary evaporation to dryness at high heat.

-

Storage: Store lyophilized powder at -20°C desicated. Stock solutions in water are stable at -20°C for up to 3 months.[1] Avoid repeated freeze-thaw cycles which can hydrolyze the glycosidic bond.[1]

References

-

Swarts, B. M., et al. (2012).[1] "Probing the Mycobacterial Trehalome with Bioorthogonal Chemistry." Journal of the American Chemical Society. Link[1]

-

Banahene, N., & Swarts, B. M. (2021).[1][7] "Metabolic Labeling of Live Mycobacteria with Trehalose-Based Probes." Methods in Molecular Biology. Link

-

Foley, H. N., et al. (2013).[1] "Improved Synthesis of 6-Azido-6-deoxy- and 6,6′-Diazido-dideoxy-α,α-trehaloses." Carbohydrate Research. Link[1]

-

TCI Chemicals. "Product Specification: this compound (D5372)." Link[1]

-

Synthose. "Product Specification: 6,6'-Diazido-6,6'-dideoxy-α,α-D-trehalose (DG411)." Link

Sources

- 1. synthose.com [synthose.com]

- 2. synthose.com [synthose.com]

- 3. 18933-88-5 Cas No. | 6,6'-Diazido-6,6'-dideoxy-alpha,alpha-D-trehalose | Apollo [store.apolloscientific.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Metabolic Labeling of Live Mycobacteria with Trehalose-Based Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Using 6,6'-Diazido-6,6'-dideoxytrehalose for click chemistry.

Application Note: Dissecting Mycobacterial Metabolism with 6,6'-Diazido-6,6'-dideoxytrehalose (6,6'-TreAz)

Abstract & Introduction

The mycobacterial cell envelope is a complex fortress defined by the presence of mycolic acids and unique glycolipids, specifically Trehalose Monomycolate (TMM) and Trehalose Dimycolate (TDM).[1][2] While 6-Azido-trehalose (6-TreAz) has become the gold standard for imaging the mycomembrane (cell wall) via metabolic incorporation, This compound (6,6'-TreAz) serves a distinct and critical role in mycobacterial chemical biology.

Unlike its mono-azido counterpart, 6,6'-TreAz lacks the primary hydroxyl groups required for mycolation by the Antigen 85 (Ag85) complex. Consequently, it acts as a "dead-end" metabolic probe . It is actively transported into the cytoplasm by the specific LpqY-SugABC transporter but cannot be processed into cell wall glycolipids.

Key Applications:

-

Transporter Kinetics: Quantifying LpqY-SugABC activity independent of downstream cell wall processing.

-

Metabolic Inhibition: Acting as a competitive inhibitor for trehalose recycling pathways.

-

Synthetic Scaffolding: Serving as a core for the ex vivo synthesis of "Clickable" TDM mimetics via CuAAC.

This guide details the protocols for using 6,6'-TreAz to probe transporter function and contrasts its behavior with cell-wall labeling probes.

Mechanism of Action

To use these probes effectively, one must understand the divergence in their metabolic fate.

-

Native Trehalose: Transported in (LpqY)

Mycolated at pos. 6 (Ag85) -

6-TreAz (Mono): Transported in

Mycolated at pos. 6' (Ag85) -

6,6'-TreAz (Di): Transported in

Cannot be mycolated (Both 6/6' blocked)

Figure 1: Differential metabolic fate of Trehalose analogs. 6,6'-TreAz enters the cell but is blocked from cell wall incorporation.

Materials & Reagents

| Component | Specification | Storage | Notes |

| 6,6'-TreAz | >95% Purity | -20°C, Desiccated | Dissolve in sterile H₂O or DMSO (Stock 100 mM). |

| 6-TreAz | Positive Control | -20°C | Required to distinguish uptake vs. incorporation. |

| Mycobacteria | M. smegmatis mc²155 or M. tuberculosis H37Rv | 37°C | Grow in 7H9 broth + ADC/OADC + Tween 80. |

| Click Ligand | THPTA or BTTAA | -20°C | Critical: Protects proteins from Cu-induced oxidation. |

| Cu Source | CuSO₄ · 5H₂O | RT | Prepare fresh 50 mM stock. |

| Reductant | Sodium Ascorbate | Freshly Prepared | Do not store. Make 100 mM stock immediately before use. |

| Alkyne Probe | Cy5-Alkyne or TAMRA-Alkyne | -20°C, Dark | Use 10-20 µM final concentration. |

| Fixative | 4% Paraformaldehyde (PFA) | 4°C | Safety: Perform fixation in BSL-2/3 hood. |

Protocol A: Differential Metabolic Profiling (Uptake vs. Incorporation)

This protocol uses 6,6'-TreAz to measure transporter uptake capacity without the confounding variable of cell wall turnover.

Step 1: Culture Preparation

-

Inoculate Mycobacteria in 7H9 medium.[3] Grow to mid-log phase (OD₆₀₀ = 0.5–0.8).

-

Wash Step: Centrifuge (3500 x g, 5 min) and resuspend in 7H9 without Tween 80 if possible, or minimal Tween, as surfactant can affect outer membrane permeability.

Step 2: Metabolic Labeling (Pulse)

-

Aliquot culture into 3 groups (triplicates):

-

Group A (Negative): DMSO vehicle.

-

Group B (Wall Control): 25 µM 6-TreAz (Mono).

-

Group C (Uptake Probe): 25 µM 6,6'-TreAz (Di).

-

-

Incubate at 37°C with shaking for 1–4 hours .

-

Note: Unlike cell wall labeling which often runs overnight, uptake studies can be shorter.

-

Step 3: Fixation and Permeabilization

Since 6,6'-TreAz is cytosolic, permeabilization is strictly required for the click reagents to reach the probe.

-

Harvest cells (3500 x g, 5 min). Wash 2x with PBS.[4]

-

Resuspend in 4% PFA/PBS.[3] Incubate 30 min at RT (kill step).

-

Wash 3x with PBS.[5]

-

Permeabilization: Resuspend in PBS containing 0.1% Triton X-100 for 15 minutes.

-

Critical: Without Triton, you will not detect the cytosolic 6,6'-TreAz.

-

Step 4: CuAAC Click Reaction

Prepare the Click Master Mix (add in order):

-

PBS (buffer to volume)

-

CuSO₄ (1 mM final)

-

THPTA Ligand (1.5 mM final) -> Premix Cu and Ligand before adding others.

-

Alkyne-Fluorophore (e.g., Cy5-Alkyne, 20 µM final)

-

Sodium Ascorbate (5 mM final) -> Add last.

-

Add 100 µL Master Mix to cell pellets. Resuspend.

-

Incubate 30–60 min at RT in the dark.

Step 5: Analysis (Flow Cytometry)[2]

-

Wash cells 3x with PBS containing 1% BSA (to remove sticky dye).

-

Analyze via Flow Cytometry (e.g., APC channel for Cy5).

Expected Results:

-

Group B (6-TreAz): High fluorescence (Cell Wall + Cytosol).

-

Group C (6,6'-TreAz): Moderate fluorescence (Cytosol only).

-

Interpretation: If Group C signal is abolished in an LpqY mutant, it confirms specific transport. If Group C signal is high but no cell wall rim is seen in microscopy, it confirms "dead-end" uptake.

-

Protocol B: Synthesis of TDM Mimetics (Chemoenzymatic/Synthetic)

6,6'-TreAz is an excellent scaffold for creating defined Trehalose Dimycolate (TDM) analogs for immunological studies (e.g., Mincle receptor activation) without handling live TB.

-

Scaffold: Start with purified 6,6'-TreAz.

-

Lipid Partner: Synthesize Alkyne-functionalized fatty acids (e.g., Alkyne-Stearate or Alkyne-Mycolic Acid mimics).

-

Click Reaction (Synthetic):

-

Solvent: t-Butanol/Water (1:1).

-

Catalyst: CuSO₄ (10 mol%) + Sodium Ascorbate (20 mol%).

-

Reaction: Stir at RT for 12 hours.

-

-

Purification: Silica gel chromatography.

-

Result: A 1,2,3-triazole linked TDM mimic (Trehalose-Lipid₂).

-

Application: Coat plates with this mimic to test macrophage activation via Mincle signaling.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| High Background (No TreAz) | Non-specific dye binding | Increase BSA in wash buffer (3%). Use THPTA ligand to prevent dye precipitation. |

| No Signal (6,6'-TreAz) | Lack of permeabilization | 6,6'-TreAz is cytosolic. Ensure 0.1% Triton X-100 or 0.5% Saponin is used after fixation. |

| Cell Clumping | Mycobacterial aggregation | Sonicate briefly (water bath) before flow cytometry. Use Tween-80 in wash buffers. |

| Low Signal (6-TreAz) | High native trehalose competition | Use 7H9 media with low carbon sources or remove exogenous trehalose. |

References

-

Swarts, B. M., et al. (2012).[6] Probing the Mycobacterial Trehalome with Bioorthogonal Chemistry. Journal of the American Chemical Society, 134(39), 16123–16126.

- Foundational paper describing the synthesis and testing of 2-, 3-, 4-, and 6-TreAz.

-

Backus, K. M., et al. (2011). Uptake of unnatural trehalose analogs as a reporter for Mycobacterium tuberculosis detection.[7] Nature Chemical Biology, 7(4), 228–235.

- Describes the FITC-Trehalose uptake pathway via Ag85, setting the stage for azide variants.

-

Banahene, N., & Swarts, B. M. (2021).[7] Metabolic Labeling of Live Mycobacteria with Trehalose-Based Probes. Methods in Molecular Biology, 2314, 385–398.[5][7]

- Detailed protocols for handling trehalose probes in BSL-2/3 settings.

-

Furman, J. L., et al. (2020). DMN-Tre Labeling for Detection and High-Content Screening of Compounds against Intracellular Mycobacteria.[4] ACS Omega, 5(9), 4611–4619.

- Contrasts solvatochromic probes with click-chemistry approaches.

-

Koliwer-Brandl, H., et al. (2022).[8] PPE51 mediates uptake of trehalose across the mycomembrane of Mycobacterium tuberculosis.[9] Nature Microbiology, 7, 1043–1053.

- Highlights the specific transport mechanisms relevant to 6,6'-TreAz uptake.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. DMN-Tre Labeling for Detection and High-Content Screening of Compounds against Intracellular Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 6-Azido-Trehalose, Click Reagents for Application on Mycobacteria - Jena Bioscience [jenabioscience.com]

- 7. Metabolic Labeling of Live Mycobacteria with Trehalose-Based Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Swarts Lab @ CMU - Publications [sites.google.com]

- 9. researchgate.net [researchgate.net]

Application Note: Metabolic Labeling of the Mycobacterial Mycomembrane using 6,6'-Diazido-6,6'-dideoxytrehalose (6,6'-TreAz)

Topic: 6,6'-Diazido-6,6'-dideoxytrehalose (6,6'-TreAz) as a probe for mycobacterial cell walls. Content Type: Detailed Application Note & Protocol.

Abstract & Introduction

The mycobacterial cell envelope is a complex, multilayered structure essential for viability and virulence in species such as Mycobacterium tuberculosis (Mtb) and Mycobacterium smegmatis (Msmeg).[1][2] A defining feature of this envelope is the mycomembrane (MM) , an outer lipid barrier rich in mycolic acids.[1][2]

This compound (6,6'-TreAz) is a bioorthogonal metabolic probe designed to study the dynamics of this barrier. Unlike non-specific lipophilic dyes, 6,6'-TreAz structurally mimics native trehalose. It is metabolically incorporated into the mycomembrane via the Antigen 85 (Ag85) complex, where it is esterified with mycolic acids to form azido-labeled Trehalose Monomycolate (TMM) and Trehalose Dimycolate (TDM).

This Application Note details the protocol for using 6,6'-TreAz to visualize mycomembrane biosynthesis, offering a distinct advantage over peptidoglycan probes (e.g., FDAAs) by specifically targeting the outer lipid layer.

Mechanism of Action

The utility of 6,6'-TreAz relies on the "promiscuity" of the mycobacterial trehalose salvage pathways.

-

Uptake: 6,6'-TreAz is transported into the cytoplasm, primarily via the LpqY-SugABC transporter system, which tolerates modifications at the 6-position of trehalose.

-

Processing: Once intracellular, the probe serves as a substrate for the Antigen 85 complex (Ag85A, B, C) . These extracellular mycolyltransferases esterify the probe with mycolic acids.

-

Insertion: The resulting azido-TMM and azido-TDM analogues are shuttled to the cell surface and incorporated into the mycomembrane.

-

Detection: The azide handle remains chemically inert until reacted via Click Chemistry (CuAAC or SPAAC) with a fluorescent alkyne or biotin-alkyne.

Pathway Visualization

Figure 1: Metabolic fate of 6,6'-TreAz.[3] The probe hijacks the native trehalose recycling pathway to label the outer mycomembrane.

Experimental Protocol

A. Materials & Reagents

| Reagent | Specification | Storage |

| 6,6'-TreAz | >95% Purity, lyophilized | -20°C (Dark) |

| Middlebrook 7H9 | Supplemented with ADC/OADC | 4°C |

| Click Ligand | TBTA (for fixed) or BTTAA (for live) | -20°C |

| Fluorophore | Alkyne-Fluor 488 (CuAAC) or DBCO-Fluor (SPAAC) | -20°C (Dark) |

| Fixative | 4% Paraformaldehyde (PFA) in PBS | Room Temp |

B. Cell Culture & Metabolic Labeling

Note: M. tuberculosis requires BSL-3 containment. M. smegmatis requires BSL-1/2.

-

Inoculation: Inoculate mycobacteria into Middlebrook 7H9 medium supplemented with ADC (for M. smegmatis) or OADC (for M. tuberculosis) and 0.05% Tween-80.

-

Growth: Grow cultures at 37°C with shaking (100-200 rpm) until they reach the mid-logarithmic phase (OD₆₀₀ ≈ 0.5–0.8).

-

Labeling Pulse:

-

Aliquot 1 mL of culture into a sterile tube.

-

Add 6,6'-TreAz to a final concentration of 25 µM – 100 µM .

-

Control: Prepare a "No Probe" control (DMSO vehicle only).

-

-

Incubation: Incubate for 12–16 hours (overnight) at 37°C.

-

Expert Insight: Shorter pulses (1-4 hours) will label only the poles (sites of active growth), while overnight incubation labels the entire cell envelope.

-

C. Click Chemistry Detection

Choose Protocol A for maximum resolution (Fixed Cells) or Protocol B for live-cell dynamics.

Protocol A: CuAAC (Copper-Catalyzed) – Fixed Cells (Gold Standard)

Recommended for high-resolution microscopy as it allows the use of smaller fluorophores (e.g., Alexa 488-Alkyne) which penetrate the thick mycobacterial wall better than bulky cyclooctynes.

-

Wash: Centrifuge bacteria (3500 x g, 5 min). Discard supernatant. Wash 2x with PBS + 0.05% Tween-80 (PBST) to remove unincorporated TreAz.

-

Fixation: Resuspend in 4% PFA for 15–30 minutes at RT. Wash 2x with PBS.

-

Reaction Cocktail: Prepare the following mix in PBS (freshly made):

-

CuSO₄: 1 mM

-

Ascorbate (NaAsc): 2.5 mM (Add last to initiate)

-

Ligand (THPTA or TBTA): 100 µM (Premix with Cu before adding)

-

Alkyne-Fluorophore: 10 µM

-

-

Reaction: Resuspend bacterial pellet in 100 µL of Reaction Cocktail. Incubate for 30–60 minutes at RT in the dark.

-

Final Wash: Wash 3x with PBST to remove excess dye. Resuspend in PBS for imaging.

Protocol B: SPAAC (Copper-Free) – Live Cells

Uses strain-promoted alkyne-azide cycloaddition. Ideal for time-lapse imaging.

-

Wash: Centrifuge and wash cells 2x with 7H9 media (no Tween if possible, to maintain lipid integrity).

-

Labeling: Resuspend in 100 µL media containing 20–50 µM DBCO-Fluorophore (e.g., DBCO-Cy5).

-

Warning: DBCO dyes are bulky and "sticky." High background is common.

-

-

Incubation: Incubate for 30 minutes at 37°C.

-

Wash: Wash 3x vigorously with warm media to remove sticky dye.

Workflow Visualization

Figure 2: Step-by-step experimental workflow for 6,6'-TreAz labeling.

Data Interpretation & Troubleshooting

Expected Results

-

Pattern: Peripheral staining of the bacterial boundary (mycomembrane).

-

Heterogeneity: In log-phase cultures, staining is often bipolar (at the growing tips) if pulse times are short (<4h). Long pulses (>12h) result in uniform contour labeling.

-

Specificity: M. smegmatis should show robust labeling. E. coli (negative control) should show no labeling as it lacks the Ag85 pathway.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Background | Non-specific dye binding | Increase wash steps (3-4x) with 0.05% Tween-80. Use BSA (1%) in wash buffer to block hydrophobic interaction. |

| No Signal | Inefficient click reaction | CuAAC: Freshly prepare Ascorbate (it oxidizes rapidly). Ensure Ligand:Cu ratio is 5:1. SPAAC: DBCO hydrolysis; use fresh stock. |

| Clumping | Mycobacterial aggregation | Sonicate briefly (mild bath sonication) before imaging. Add Tween-80 to all wash buffers. |

| Internal Staining | Cell permeabilization | If using CuAAC, copper toxicity can permeabilize live cells. Ensure cells are fully fixed with PFA before adding copper. |

References

-

Swarts, B. M., et al. (2012). "Probing the Mycobacterial Trehalome with Bioorthogonal Chemistry." Journal of the American Chemical Society. [Link]

-

Backus, K. M., et al. (2011). "Uptake of unnatural trehalose analogs as a reporter for Mycobacterium tuberculosis detection."[4] Nature Chemical Biology. [Link]

-

Kalscheuer, R., et al. (2010). "Self-poisoning of Mycobacterium tuberculosis by targeting antimetabolites to cell envelope biogenesis." Proceedings of the National Academy of Sciences. [Link]

-

Foley, H. N., et al. (2016). "Mycomembrane Probes in Mycobacteria." Methods in Molecular Biology. [Link]

Sources

Experimental workflow for labeling Mycobacterium tuberculosis with 6,6'-Diazido-6,6'-dideoxytrehalose.

Application Note: Metabolic Labeling of the Mycobacterium tuberculosis Mycomembrane with 6-TreAz

Abstract & Mechanistic Rationale

The mycobacterial outer membrane, or "mycomembrane," is a formidable barrier comprised of mycolic acids covalently linked to the arabinogalactan-peptidoglycan core.[1][2] This unique architecture is essential for Mycobacterium tuberculosis (Mtb) virulence and drug tolerance.

This protocol details the use of 6,6'-Diazido-6,6'-dideoxytrehalose (6-TreAz) , a bioorthogonal metabolic probe, to visualize this structure. Unlike non-specific lipophilic dyes, 6-TreAz exploits the specific enzymatic machinery of Mtb.

Mechanism of Action:

-

Uptake: 6-TreAz mimics native trehalose. It is imported into the cytoplasm via the LpqY-SugABC ABC transporter, a recycling system essential for Mtb virulence.[3]

-

Metabolic Incorporation: Once cytosolic, 6-TreAz enters the Antigen 85 (Ag85) pathway. The Ag85 complex (FbpA/B/C) functions as a mycolyltransferase, esterifying the probe with mycolic acids to form Azide-Trehalose Monomycolate (Az-TMM) and Dimycolate (Az-TDM).

-

Translocation: These azide-labeled glycolipids are transported across the inner membrane (via MmpL3) and incorporated into the outer mycomembrane.

-

Detection: The exposed azide handles react with alkyne-functionalized fluorophores via Click Chemistry (CuAAC or SPAAC), rendering the cell wall fluorescent.

Mechanistic Pathway Visualization

The following diagram illustrates the hijacking of the native trehalose recycling pathway by 6-TreAz.

Figure 1: The 6-TreAz probe enters via the recycling pathway (LpqY) and is processed by Ag85 into cell wall glycolipids.

Pre-Experimental Considerations

Safety & Containment (Critical)

-

Biosafety Level: Mycobacterium tuberculosis is a Risk Group 3 pathogen. All metabolic labeling steps involving live bacteria must be performed in a BSL-3 facility within a Class II Biosafety Cabinet (BSC).

-

Fixation: Samples must be fixed (killed) with 4% Paraformaldehyde (PFA) for at least 24 hours (or per institutional SOP) before removal from BSL-3 for microscopy or flow cytometry.

-

Surrogates: For method development, use Mycobacterium smegmatis mc²155 (BSL-2).

Reagent Preparation

| Reagent | Stock Conc. | Solvent | Storage | Notes |

| 6-TreAz | 100 mM | Sterile H₂O | -20°C | Stable for months. Avoid repeated freeze-thaw. |

| DBCO-Fluorophore | 10 mM | DMSO | -20°C | Use for Copper-free (SPAAC) click. |

| Alkyne-Fluorophore | 10 mM | DMSO | -20°C | Use for Copper-catalyzed (CuAAC) click. |

| 7H9 Medium | N/A | N/A | 4°C | Supplement with OADC and Tyloxapol/Tween. |

Core Protocol: Metabolic Labeling (BSL-3)

Objective: Incorporate the azide handle into the Mtb cell wall during active growth.

-

Inoculation:

-

Culture Mtb H37Rv in Middlebrook 7H9 broth (supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tyloxapol) at 37°C.

-

Grow to mid-log phase (OD₆₀₀ ≈ 0.4 – 0.6). Note: Active growth is required for efficient Ag85 activity.

-

-

Pulse Labeling:

-

Aliquot 1 mL of culture into sterile tubes.

-

Add 6-TreAz to a final concentration of 25 µM – 100 µM .

-

Control: Prepare a "No Probe" control (add equivalent volume of sterile H₂O).

-

Incubate at 37°C with shaking (100 rpm) for 12–24 hours .

-

Bench Note: Shorter pulses (1-4 hours) label only the poles (sites of new growth); overnight labeling stains the entire periphery.

-

-

Wash Step (Critical):

-

Centrifuge bacteria at 3,500 x g for 5 minutes.

-

Discard supernatant (into BSL-3 liquid waste).

-

Resuspend pellet in 1 mL sterile PBS (pH 7.4) + 0.05% Tyloxapol.

-

Repeat wash 2x to remove unincorporated probe.

-

Core Protocol: Bioorthogonal Ligation & Fixation

Choice of Chemistry:

-

Route A (SPAAC - Copper Free): Recommended for simplicity and biocompatibility. Uses DBCO-functionalized dyes.

-

Route B (CuAAC - Copper Catalyzed): Recommended if high background is observed with DBCO or for specific dye availability. Must be done on fixed cells or with copper-protecting ligands.

Protocol (Route A: SPAAC with Fixation):

-

Ligation Reaction:

-

Resuspend the washed bacterial pellet in 100 µL of PBS/Tyloxapol.

-

Add DBCO-Fluorophore (e.g., DBCO-Cy5 or DBCO-Alexa488) to a final concentration of 20 µM .

-

Incubate for 30–60 minutes at Room Temperature (RT) in the dark.

-

-

Wash:

-

Wash 2x with PBS/Tyloxapol to remove excess dye.

-

-

Fixation (Kill Step):

-

Resuspend pellet in 4% Paraformaldehyde (PFA) in PBS.

-

Incubate at RT for 30 minutes (or overnight at 4°C depending on biosafety SOP).

-

Verification: Ensure no viable bacteria remain before removing from BSL-3 (e.g., via plating assay validation).

-

-

Analysis:

-

Samples are now ready for Flow Cytometry or Fluorescence Microscopy outside the BSL-3 facility.

-

Experimental Workflow Diagram

Figure 2: Step-by-step workflow from culture to imaging.[2][4] Note that fixation occurs after labeling to ensure safety.

Data Interpretation & Troubleshooting

Expected Results

-

Microscopy: Distinct peripheral staining of the bacilli.[5] Polar accentuation may be visible in shorter pulses.

-

Flow Cytometry: A shift in fluorescence intensity (MFI) of 2-3 logs compared to the "No Probe" control.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| No Signal | Inactive Ag85 or LpqY | Ensure cells are in log-phase (not stationary). Stationary cells downregulate cell wall synthesis. |

| High Background | Non-specific dye sticking | Increase washing steps (3x) after the Click reaction. Use 0.05% Tween-80 or Tyloxapol in wash buffer. |

| Clumping | Mycolic acids causing aggregation | Sonicate briefly (in BSL-3 sealed cup) before flow cytometry. Ensure Tyloxapol is in all buffers. |

| Dye Precipitation | DBCO hydrophobicity | Lower dye concentration to 5-10 µM. Ensure DMSO stock is fresh. |

References

-

Swarts, B. M., et al. (2012).[6][7] Probing the Mycobacterial Trehalome with Bioorthogonal Chemistry. Journal of the American Chemical Society, 134(39), 16123–16126.[6][7] [Link]

-

Backus, K. M., et al. (2011). Uptake of unnatural trehalose analogs by the tubercle bacillus.[5][8] Nature Chemical Biology, 7(4), 228–235. [Link]

-

Kalscheuer, R., et al. (2010).[3] Trehalose-recycling ABC transporter LpqY-SugA-SugB-SugC is essential for virulence of Mycobacterium tuberculosis.[3] Proceedings of the National Academy of Sciences, 107(50), 21761–21766.[9] [Link][9]

Sources

- 1. Probing the Mycobacterial Trehalome with Bioorthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Click-chemistry-based protocol to quantitatively assess fatty acid uptake by Mycobacterium tuberculosis in axenic culture and inside mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Uptake of unnatural trehalose analogs as a reporter for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. experts.arizona.edu [experts.arizona.edu]